1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected via a methylene bridge. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts like palladium on carbon.
Scientific Research Applications
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor and in coordination chemistry.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor in the synthesis of nucleoside analogues.
Tris(benzyltriazolylmethyl)amine: A ligand that stabilizes copper ions in reaction environments. The uniqueness of this compound lies in its dual triazole structure, which imparts specific chemical and biological properties that are distinct from its analogues.
Biological Activity
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1860188-16-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
The molecular formula of the compound is C6H9N7, with a molecular weight of 179.18 g/mol. The compound has a unique structure that includes two triazole rings, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied extensively. Key activities include:
Antimicrobial Activity :
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans .
Anticancer Activity :
Studies have pointed to the anticancer potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cell proliferation and angiogenesis . A notable study demonstrated the antiangiogenic activity of similar triazole compounds .
Antioxidant Properties :
Triazole derivatives have also been recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. Recent studies have explored various synthetic routes that enhance yield and purity .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anticancer | Exhibits antiangiogenic properties | |
Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to establish potency levels.
Case Study 2: Anticancer Potential
A study focused on the anticancer properties of triazole derivatives found that modifications to the triazole ring significantly enhanced cytotoxicity against several cancer cell lines. The compound was tested in vitro against human cancer cells showing significant inhibition of cell growth compared to controls .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-4-9-10-5(12)2-13-3-8-6(7)11-13/h3-4H,2H2,1H3,(H2,7,11) |
InChI Key |
GUGIGMRATBBFNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
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